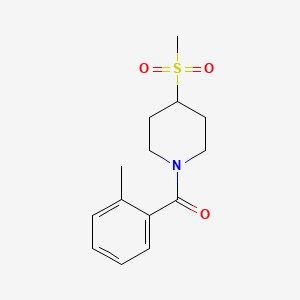
(4-(Methylsulfonyl)piperidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methylsulfonyl)piperidin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-(Methylsulfonyl)piperidin-1-yl)(o-tolyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Methylsulfonyl Group : This step often involves sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the o-Tolyl Moiety : The final step includes coupling the o-tolyl group to the piperidine ring through a methanone linkage.
The compound's structure features a piperidine ring substituted with a methylsulfonyl group and an ortho-tolyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine moiety may facilitate binding to target proteins, while the methylsulfonyl and ortho-tolyl groups can enhance specificity and potency.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that related methanones can inhibit cyclooxygenase enzymes (COX) involved in inflammation pathways.
Antitumor Activity
In vitro studies have suggested that compounds structurally related to this compound may exhibit antitumor properties by modulating pathways associated with tumor growth and metastasis. For example, combinations of similar compounds with known inhibitors have shown synergistic effects in cancer cell lines.
Case Studies
- Study on Inhibition of Tumor Growth : A study explored the effects of this compound in combination with other agents on malignant pleural mesothelioma cells. The results indicated significant reductions in cell viability, suggesting potential as an adjunct therapy in cancer treatment.
- Anti-inflammatory Evaluation : Another research effort evaluated the anti-inflammatory activity of various methanones, including this compound, against COX-II enzymes, revealing promising results that warrant further investigation into its therapeutic applications.
Comparative Analysis
Comparative studies with similar compounds highlight the unique properties of this compound:
| Compound Name | Structure Similarity Index | Notable Activity |
|---|---|---|
| PYZ44 | 0.85 | Anti-inflammatory |
| PYZ46 | 0.82 | Antitumor |
| This compound | Not Listed | TBD |
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11-5-3-4-6-13(11)14(16)15-9-7-12(8-10-15)19(2,17)18/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFSSTBXQNHJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














